molecular formula C23H18N2O2 B4552851 5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B4552851
M. Wt: 354.4 g/mol
InChI Key: PSDWLKYCLTYBIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a useful research compound. Its molecular formula is C23H18N2O2 and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.136827821 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Studies and Fluorophore Applications

Studies have explored the photophysical characteristics of tetrahydrodibenzo[a,i]phenanthridines, highlighting their application as highly luminescent fluorophores. The incorporation of nitro substituents at the 5-Aryl position leads to significant red-shifted fluorescence, offering potential in DNA interaction studies due to their efficient π-conjugation and intramolecular electron transfer processes. This class of compounds shows promise for use in optoelectronic applications and as probes for biological molecules (Umamahesh et al., 2016).

Molecular Dimer Studies

Research on heterocyclic 5-aryl-7,8,13,14-tetrahydro-dibenzo[a,i]phenanthridine compounds reveals insights into their molecular dimer formation, facilitated by cooperative C–H…N and C–H…π bonding. This structural elucidation underpins the significance of these compounds in drug discovery and further applications in optoelectronic devices (Rathore et al., 2010).

Acidochromic and Solvatochromic Properties

The acidochromic and solvatochromic properties of tetrahydrodibenzo[a,i]phenanthridine derivatives have been synthesized and evaluated, revealing their potential as pH sensors and for detecting acid impurities in solvents. Their large Stokes shift values and the ability to undergo color changes upon protonation make them suitable for applications in sensing and detection in various environments (Balijapalli et al., 2016).

Biogenic Primary Amine Detection

The synthesis of dicyanovinyl substituted phenanthridine derivatives has demonstrated applications in the selective and efficient recognition of biogenic primary amines. The unique interaction between amines and the dicyanovinyl-linked phenanthridine moiety, leading to significant fluorescence changes, showcases their utility in sensing technologies, especially for biomedical and environmental monitoring (Saravanakumar et al., 2020).

Properties

IUPAC Name

5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O2/c26-25(27)17-8-5-7-16(14-17)23-20-11-4-3-10-19(20)22-18-9-2-1-6-15(18)12-13-21(22)24-23/h1-2,5-9,12-14H,3-4,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDWLKYCLTYBIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Reactant of Route 2
Reactant of Route 2
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Reactant of Route 3
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Reactant of Route 4
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Reactant of Route 5
Reactant of Route 5
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Reactant of Route 6
Reactant of Route 6
5-(3-nitrophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.